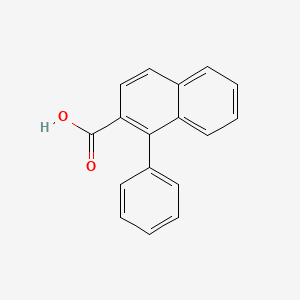

1-Phenylnaphthalene-2-carboxylic acid

Cat. No. B6305846

Key on ui cas rn:

85679-03-4

M. Wt: 248.27 g/mol

InChI Key: DPNWSDLFHDWHCV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05451649

Procedure details

Then 97.8 g of that product was combined with 81.9 g of N-bromosuccinimide and 4.2 g of α,α-azo bis isobutyronitrile in 300 ml of carbon tetrachloride and then heated under reflux for 8 hours. The resulting product is filtered off from the succinimide. Then after the solvent is removed in a vacuum, a pale yellow solid was obtained which was determined to be 2-bromomethyl-1-phenylnapthalene was heated with 23 g of calcium carbonate in a mixture consisting of 250 ml of an equal volume mixture of water and dioxane for 10 hours under reflux. The reaction mixture was carefully poured into diluted hydrochloric acid and then extracted with ether and dried and freed of solvent. The resulting product, 2-hydroxymethyl-1-phenylnaphthalene, in an amount of about 0.45 mol was dissolved in 200 ml of acetone and added dropwise to a hot suspension of 207g of KMnO4, 280 ml of water, and 1000 ml of acetone. The suspension was poured into a large glass beaker containing 1000 ml of water to dissolve the magnesium dioxide by the portion-wise addition of dilute HCl and Na2SO3. The product 1-phenylnaphthalene-2-carboxylic acid was isolated by extraction with ether together with extraction of the organic phase with aqueous carbonate solution. This carboxylic acid product was then reacted with polyphosphoric acid. Specifically, 250 g of polyphorphoric acid was heated to 100°-120° C. in a 1000 ml flask. Then 23.9 g of the 1-phenylnaphthalene-2-carboxylic acid was added in portions and the mixture allowed to stand for 1 hour at that temperature. The mixture was then allowed to cool and diluted to 750 ml by the careful addition of ice water. The sticky crude product was extracted with hot toluene and washed with warm aqueous sodium bicarbonate solution. The organic phase was dried and filtered over silica gel. In a cooling cabinet, dark red crystals of the benzo(c) fluorenone separated from the deep red solution.

[Compound]

Name

product

Quantity

97.8 g

Type

reactant

Reaction Step One

Name

2-bromomethyl-1-phenylnapthalene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

equal volume mixture

Quantity

250 mL

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

BrN1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C.BrC[C:23]1[CH:32]=[CH:31][C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:24]=1[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[C:39](=[O:42])([O-:41])[O-:40].[Ca+2].Cl>C(Cl)(Cl)(Cl)Cl.O1CCOCC1.O>[C:33]1([C:24]2[C:25]3[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH:31]=[CH:32][C:23]=2[C:39]([OH:40])=[O:42])[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1.[C:39](=[O:40])([O-:42])[O-:41] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

product

|

|

Quantity

|

97.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

81.9 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

4.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C#N)N=NC(C)(C)C#N

|

Step Four

|

Name

|

2-bromomethyl-1-phenylnapthalene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC1=C(C2=CC=CC=C2C=C1)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

23 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 8 hours

|

|

Duration

|

8 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting product is filtered off from the succinimide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then after the solvent is removed in a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a pale yellow solid was obtained which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting product, 2-hydroxymethyl-1-phenylnaphthalene, in an amount of about 0.45 mol was dissolved in 200 ml of acetone

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise to a hot suspension of 207g of KMnO4, 280 ml of water, and 1000 ml of acetone

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension was poured into a large glass beaker

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 1000 ml of water

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the magnesium dioxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by the portion-wise addition of dilute HCl and Na2SO3

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C1=C(C=CC2=CC=CC=C12)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |